Synthesis Efficiency: Quantitative One-Step Protocol vs. Multi-Step Nitration Approaches
2-Nitropyridin-4-ol can be synthesized in a single step under adapted Vilsmeier conditions with quantitative yield [1]. This contrasts sharply with conventional multi-step nitration pathways required for other nitropyridinol isomers, which typically involve sequential nitration and hydroxylation steps with cumulative yield losses [2].
| Evidence Dimension | Synthetic efficiency (yield and step count) |
|---|---|
| Target Compound Data | Quantitative yield (approaching 100%) in a single step |
| Comparator Or Baseline | Conventional nitration approaches (e.g., N2O5/SO2/HSO3– method) yield 3-nitropyridine at 77%; further hydroxylation steps add cumulative yield loss. For 4-substituted pyridines, yields are 'good' but multi-step [2]. |
| Quantified Difference | Single-step quantitative yield vs. multi-step with cumulative yield <77% |
| Conditions | Adapted Vilsmeier conditions (one-step protocol) [1] vs. sequential nitration with N2O5 followed by SO2/HSO3– [2] |
Why This Matters
For procurement decisions, a compound accessible via a high-yield, single-step route implies lower synthesis cost, reduced batch variability, and more reliable supply chain scalability relative to isomers requiring multi-step synthesis.
- [1] Jaster J, Dressler E, Geitner R, Groß GA. One-Step Synthesis of 2-Nitropyridin-4-ol in Quantitative Yield Using Adapted Vilsmeier Conditions. Molbank. 2023;2023(2):M1654. View Source
- [2] Bakke JM. Nitropyridines: Synthesis and reactions. Pure and Applied Chemistry. 2004;75(10):1403–1415. (Table 2: 3-nitropyridine obtained in 77% yield from pyridine via N-nitropyridinium ion intermediate). View Source
